molecular formula C18H32O3 B1662738 ABTL-0812 CAS No. 57818-44-7

ABTL-0812

Cat. No.: B1662738
CAS No.: 57818-44-7
M. Wt: 296.4 g/mol
InChI Key: AFDSETGKYZMEEA-HZJYTTRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Hydroxylinoleic acid: is a fatty acid derived from linoleic acid. It is characterized by the presence of a hydroxyl group at the alpha position relative to the carboxylic acid group. This compound is known for its potential therapeutic applications, particularly in the field of oncology, where it is being investigated for its anti-cancer properties .

Mechanism of Action

ABTL-0812, also known as alpha-Hydroxylinoleic acid, is a novel first-in-class, small molecule with a unique mechanism of action . It has shown promising results in preclinical and clinical studies for the treatment of various types of cancer .

Target of Action

The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are nuclear hormone receptors that play essential roles in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound binds to and activates the transcriptional activity of PPARα and PPARγ . This activation leads to the upregulation of Tribbles-3 pseudokinase (TRIB3) gene expression . The upregulated TRIB3 binds to the Akt oncogene, preventing its activation by upstream kinases, resulting in the inhibition of the Akt/mTOR axis .

Biochemical Pathways

The activation of PPARs by this compound leads to the inhibition of the Akt/mTOR pathway , a pathway that is excessively activated in most human cancers, supporting tumor growth . This pathway is a principal target of various new anti-tumor drugs . The inhibition of this pathway results in impaired cancer cell proliferation and autophagy-mediated cell death .

Pharmacokinetics

This compound exhibits excellent bioavailability when administered orally . It shows rapid oral absorption with a maximum concentration time (tmax) of 30 minutes, high peak concentrations (Cmax), and a wide volume of distribution .

Result of Action

The result of this compound’s action is the induction of autophagy-mediated cancer cell death . This is achieved through the dual action of endoplasmic reticular stress (ER-stress) activation and Akt/mTOR axis blockade . This leads to the strong induction of autophagy, which results in cancer cell death .

Action Environment

This compound shows immunomodulatory effects in vitro and in vivo in pancreatic cancer models through the inhibition of the secretion of immunosuppressive chemokines and the induction of Immunogenic Cell Death (ICD) in cancer cells . It also potentiates M1 phenotypes in macrophages and inhibits PD1 expression in T cells, ultimately promoting increased myeloid and Natural Killer (NK) cells within tumors and increased Th1/Th2 ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Hydroxylinoleic acid can be synthesized through the hydroxylation of linoleic acid. The reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum. The reaction conditions include maintaining a temperature range of 50-70°C and a pH of around 7-8 to ensure optimal yield .

Industrial Production Methods: Industrial production of alpha-Hydroxylinoleic acid involves the extraction of linoleic acid from natural sources such as plant oils, followed by chemical hydroxylation. The process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions: Alpha-Hydroxylinoleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Hydroxylinoleic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Alpha-Hydroxylinoleic acid is unique due to its specific hydroxylation at the alpha position, which imparts distinct chemical and biological properties. Its ability to induce autophagy and inhibit the Akt/mTOR pathway makes it a promising candidate for anti-cancer therapies .

Biological Activity

ABTL-0812 is a first-in-class small molecule with significant anti-cancer properties, currently undergoing clinical evaluation. This compound has been shown to induce cytotoxic autophagy selectively in tumor cells through several mechanisms, including the induction of endoplasmic reticulum (ER) stress and inhibition of the Akt/mTORC1 signaling pathway. The following sections detail the biological activity, mechanisms of action, and clinical findings associated with this compound.

  • Induction of Cytotoxic Autophagy :
    • This compound promotes cancer cell death by activating autophagy through the upregulation of TRIB3 pseudokinase, which inhibits the Akt-mTORC1 axis. This leads to a robust and sustained autophagic response in cancer cells, resulting in cell death while sparing normal cells .
  • Endoplasmic Reticulum Stress :
    • The compound induces ER stress, activating the Unfolded Protein Response (UPR). This response is mediated by key proteins such as ATF4 and DDIT3, which are crucial for cellular adaptation to stress conditions. The activation of these pathways further enhances autophagy and promotes cancer cell apoptosis .
  • Lipidomic Changes :
    • This compound increases levels of long-chain dihydroceramides by impairing DEGS1 activity, leading to sustained ER stress and activation of UPR pathways. This lipidomic alteration is critical for the cytotoxic effects observed in tumor cells .

Phase I/Ib Clinical Trial

A first-in-human Phase I/Ib trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. Key findings include:

  • Patient Enrollment : 29 patients participated, with dosing ranging from 500 mg once daily to 2000 mg twice daily.
  • Safety Profile : Most adverse events were gastrointestinal (grade I-II), with no maximum tolerated dose reached. The recommended Phase II dose was established at 1300 mg three times daily based on pharmacokinetic/pharmacodynamic modeling .
  • Antitumor Activity : Two cases of long-term stable disease were observed, indicating preliminary efficacy .

Phase II Clinical Trials

This compound is currently being evaluated in Phase II trials for various cancer types:

  • Combination Therapy : A trial combining this compound with paclitaxel and carboplatin in advanced/recurrent endometrial cancer showed promising results, enhancing therapeutic efficacy compared to chemotherapy alone .
  • Ongoing Studies : Additional studies are exploring its effectiveness against pancreatic cancer and other malignancies, demonstrating its versatility as a therapeutic agent .

Efficacy in Specific Cancer Types

Research has highlighted the effectiveness of this compound across various cancer models:

Cancer TypeStudy Findings
Endometrial CancerDemonstrated significant tumor reduction when combined with chemotherapy .
Non-Small Cell Lung CancerInduced autophagic cell death and enhanced chemotherapy efficacy without added toxicity .
Pancreatic CancerShowing promise in ongoing trials; potential for improved patient outcomes .

Properties

IUPAC Name

(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSETGKYZMEEA-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258077
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-44-7
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABTL-0812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hydroxylinoleic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABTL-0812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABTL-0812
Reactant of Route 2
Reactant of Route 2
ABTL-0812
Reactant of Route 3
Reactant of Route 3
ABTL-0812
Reactant of Route 4
ABTL-0812
Reactant of Route 5
ABTL-0812
Reactant of Route 6
ABTL-0812

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.